
酒石酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tartaric acid, dimethyl ester is used as a resolving agent in organic synthesis. It is a precursor for the preparation of its ester derivatives .
Synthesis Analysis
A mild transition-metal-free protocol to prepare 2,3-dialkylated tartaric acid esters has been developed by taking advantage of a visible light photoredox-catalyzed reductive dimerization of α-ketoesters with a combination of an organic dye photocatalyst and a Hantzsch-type 1,4-dihydropyridine hydrogen donor .Molecular Structure Analysis
The molecular formula of Tartaric acid, dimethyl ester is C24H42O6. The average mass is 426.587 Da and the monoisotopic mass is 426.298126 Da .Chemical Reactions Analysis
Tartaric acid, dimethyl ester undergoes a photoredox-catalyzed reductive coupling reaction smoothly .Physical And Chemical Properties Analysis
Tartaric acid, dimethyl ester has a density of 1.1±0.1 g/cm3, a boiling point of 497.6±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C .科学研究应用
聚乳酸 (PLA) 生产中的增塑剂
包括二甲酯在内的酒石酸衍生物被合成并用作聚乳酸 (PLA) 中的增塑剂。它们作为增塑剂的有效性受酯基团结构的影响,较短的烷基(如甲基和乙基)允许在环境温度下具有弹性体特性。特别是酒石酸二甲酯被归类为可生物降解的,表明其具有可持续塑料生产的潜力 (Zawada 等人,2017)。
在对映选择性合成中的作用
酒石酸二酯,如二甲酯,在对映选择性合成中很重要。它们的刚性酒石酸构象受分子内氢键的影响,对于与 α-氨基醇盐形成主客体配合物至关重要。酒石酸二酯的独特结构特性,包括二甲酯,有助于它们的高对映选择性,可用于立体选择性化学合成 (Egli & Dobler,1989)。
酒石酸酯的合成
已经对酒石酸酯的合成进行了研究,包括二甲基变体。探索了可见光光氧化还原催化的 α-酮酯还原性二聚等方法,证明了这些酯在合成化学中的多功能性和官能团兼容性 (Zhu 等人,2017)。
在葡萄酒中的鉴定
已使用高效液相色谱结合串联质谱等技术在葡萄酒中鉴定了酒石酸二甲酯。这展示了其在食品工业中的相关性,特别是在葡萄酒产品的分析和质量控制中 (Buiarelli 等人,2010)。
可生物降解阻燃剂
对生物基阻燃剂的研究利用了酒石酸及其衍生物,包括二甲酯。这些化合物衍生自酒石酸,这是葡萄酒酿造的副产品,并为传统阻燃剂提供了环保的替代品。它们在环氧树脂等材料中的应用展示了可持续材料科学进步的潜力 (Howell & Sun,2018)。
作用机制
Target of Action
Tartaric acid, dimethyl ester, also known as dimethyl tartrate, is a chemical compound with the molecular formula C6H10O6 It’s known that tartaric acid derivatives can interact with various biological molecules and systems, potentially influencing cellular processes .
Mode of Action
Esters, in general, are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This process involves the replacement of the alkoxy (OR’) group of an ester by another group, often a hydroxyl group (OH-), resulting in the formation of a carboxylic acid and an alcohol . This reaction could potentially influence the function of biological molecules and systems.
Biochemical Pathways
It’s known that tartaric acid can inhibit the production of malic acid, a key component in the citric acid cycle, a crucial biochemical pathway for energy production
Pharmacokinetics
A study on a related compound, tartaric acid diethyl ester, suggests that it could be used in transdermal drug delivery systems, indicating potential for good bioavailability .
Result of Action
Tartaric acid is known to act as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and potentially death in high doses
Action Environment
Environmental factors can influence the action, efficacy, and stability of tartaric acid, dimethyl ester. For instance, temperature can affect the stability of esters. A study on esters derived from tartaric acid showed that these compounds are stable up to temperatures approaching 200°C . Furthermore, the presence of certain ions and solvents can influence the reactivity of esters .
安全和危害
未来方向
The development of more convenient and general approaches to 2,3-disubstituted tartaric acids together with their derivatives still remains in high demand. Such methodologies will not only expand the ligand framework diversity but also be helpful to acquire new insightful understandings on stereoselective transformations .
属性
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) 2,3-dihydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O6/c1-13(2)17-9-7-15(5)11-19(17)29-23(27)21(25)22(26)24(28)30-20-12-16(6)8-10-18(20)14(3)4/h13-22,25-26H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENALUPARAQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C(C(=O)OC2CC(CCC2C(C)C)C)O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3014701.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide](/img/structure/B3014703.png)
![Tert-butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3014706.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3014707.png)
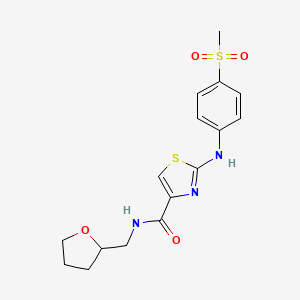
![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)
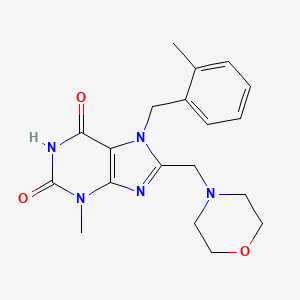

![N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B3014715.png)

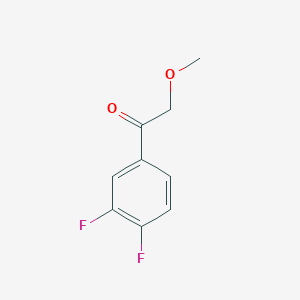
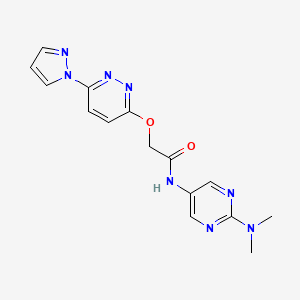
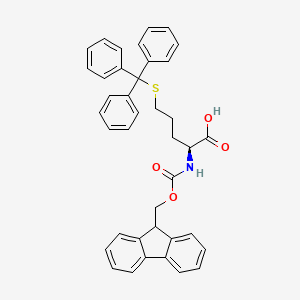
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)